Product packaging for (Z)-2-Chlorostilbene(Cat. No.:CAS No. 1657-51-8)

(Z)-2-Chlorostilbene

Cat. No.: B155697
CAS No.: 1657-51-8
M. Wt: 214.69 g/mol
InChI Key: WTVKFPGVKKXUHG-KHPPLWFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-Chlorostilbene (CAS 1657-51-8) is a high-value chemical building block with significant utility in organic synthesis and pharmaceutical research. This compound, with the molecular formula C14H11Cl and a molecular weight of 214.69, is recognized for its role as a key intermediate in the development of more complex structures . Researchers value this compound for its use as a working standard in the quality control and quality assurance processes during the commercial production of active pharmaceutical ingredients (APIs) like Clomifene and its related formulations . It is also employed in critical steps such as Abbreviated New Drug Application (ANDA) filings to regulatory bodies, underscoring its importance in the drug development pipeline . From a mechanistic perspective, studies on its reduction with agents like lithium aluminum hydride have provided evidence for an electron transfer radical mechanism, offering insights valuable to physical organic chemistry and synthetic methodology development . As a member of the stilbene family, a class of compounds known for a wide spectrum of biological activities, this compound itself serves as a crucial synthon for the stereoselective synthesis of various unsymmetrical stilbenoids and other derivatives . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11Cl B155697 (Z)-2-Chlorostilbene CAS No. 1657-51-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1657-51-8

Molecular Formula

C14H11Cl

Molecular Weight

214.69 g/mol

IUPAC Name

1-chloro-2-[(Z)-2-phenylethenyl]benzene

InChI

InChI=1S/C14H11Cl/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11H/b11-10-

InChI Key

WTVKFPGVKKXUHG-KHPPLWFESA-N

SMILES

C1=CC=C(C=C1)C=CC2=CC=CC=C2Cl

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C2=CC=CC=C2Cl

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=CC=C2Cl

Origin of Product

United States

Advanced Synthetic Methodologies for Z 2 Chlorostilbene and Its Analogues

Historical and Contemporary Approaches to Stereoselective Synthesis of (Z)-Stilbene Derivatives

The pursuit of stereochemically pure stilbenes has led to the development of numerous synthetic methods, from classical reactions to modern catalytic systems.

Historically, several methods were employed for the synthesis of cis-stilbenes. One notable early method involved the decarboxylation of the high-melting isomer of α-phenylcinnamic acid in the presence of catalysts like copper chromite in quinoline. orgsyn.org Other classical approaches included the partial hydrogenation or electrolytic reduction of tolan (diphenylacetylene). orgsyn.org

The use of organolithium reagents also featured in early synthetic strategies. For instance, reactions involving lithium powder and a catalytic amount of naphthalene (B1677914) have been used to synthesize hydroxylated stilbenes from precursors like silyl-protected benzyl (B1604629) alcohols and benzaldehydes. uliege.be Another approach involved the reaction of cis-bromostilbene with butyllithium, followed by treatment with methanol (B129727) to yield cis-stilbene (B147466). orgsyn.org These methods, while foundational, often required harsh conditions and offered limited functional group tolerance compared to modern techniques.

The formation of the central carbon-carbon double bond is the most critical step in stilbene (B7821643) synthesis, and several olefination reactions have been optimized for Z-selectivity.

The Wittig reaction , which involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone, is a cornerstone of alkene synthesis. wiley-vch.deyoutube.com The stereochemical outcome is highly dependent on the nature of the ylide. Non-stabilized ylides, typically prepared using strong bases, react under salt-free conditions to predominantly form Z-alkenes. nih.gov For example, the reaction of a benzyltriphenylphosphonium (B107652) salt with an aldehyde can be directed towards the Z-isomer. researchgate.net

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction using phosphonate-stabilized carbanions, generally favors the formation of E-alkenes. wiley-vch.de However, specific modifications have been developed to achieve high Z-selectivity. The Still-Gennari olefination is a prominent example, utilizing phosphonates with electron-withdrawing groups (like trifluoroethyl) and strong, non-coordinating bases (like KHMDS) in the presence of crown ethers to yield Z-alkenes with high stereoselectivity. nih.gov Recently, new reagents such as alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates have been shown to provide excellent Z-selectivity (up to 98:2 Z:E ratio) and high yields, offering a practical alternative to the established Still-Gennari protocol. nih.gov

Olefination StrategyKey ReagentsTypical SelectivityReference
Wittig ReactionNon-stabilized ylide (e.g., from Benzyltriphenylphosphonium bromide + n-BuLi)Z-selective nih.gov
Horner-Wadsworth-Emmons (HWE)Standard phosphonate (B1237965) esters (e.g., triethyl phosphonoacetate)E-selective wiley-vch.de
Still-Gennari HWEBis(trifluoroethyl)phosphonoacetate, KHMDS, 18-crown-6Z-selective nih.gov
Modified Still-GennariAlkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetatesHighly Z-selective (up to 98:2) nih.gov
Peterson Olefinationα-silyl carbanions with alkyloxy groups on siliconZ-selective organic-chemistry.org

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation and have been adapted for stilbene synthesis. uliege.be While many of these reactions, such as the Heck and Suzuki couplings, typically yield the thermodynamically favored E-isomer, specific conditions and strategies can be used to obtain Z-stilbenes. uliege.bewiley-vch.de

The Heck reaction , which couples an aryl halide with an alkene, can be used to synthesize stilbenes from styrenes. nih.govuliege.be While often producing E-isomers, the choice of catalyst, ligand, and reaction conditions can influence stereoselectivity. uliege.be

The Suzuki-Miyaura coupling involves the reaction of an aryl- or vinylboronic acid with an aryl or vinyl halide. wiley-vch.de It is a versatile method for creating stilbene scaffolds.

A particularly effective method for generating Z-stilbenes is a variant of the Negishi reaction . This palladium-catalyzed reaction couples an organozinc reagent with an organohalide. This approach has been successfully applied to produce Z-stilbenes with high stereochemical purity. uliege.be Another route to Z-stilbenes involves the Sonogashira coupling of a phenylacetylene (B144264) with an aryl iodide, followed by a stereoselective reduction of the resulting alkyne. nih.gov

Routes to (Z)-2-Chlorostilbene via Precursor Functionalization

The synthesis of specifically substituted stilbenes like this compound can be achieved by incorporating the chloro-substituent into one of the precursors used in the aforementioned reactions or through the functionalization of a pre-formed stilbene core.

Intramolecular reactions provide a powerful means of constructing complex molecular architectures. In the context of stilbenes, photocyclization is a prominent transformation. The oxidative photocyclization of stilbene derivatives is a classic method for synthesizing phenanthrenes. beilstein-journals.orgnih.gov This reaction proceeds via the photoisomerization of the E-stilbene to the Z-stilbene, which then undergoes an intramolecular ring-closure to form a dihydrophenanthrene intermediate. beilstein-journals.orgnih.govnih.gov This intermediate is subsequently oxidized to the aromatic phenanthrene (B1679779). beilstein-journals.org Although the final product is not a stilbene, the reaction mechanism hinges on the formation and reactivity of the cis-stilbene isomer, highlighting its role as a key reactive precursor in intramolecular cyclizations. nih.govresearchgate.net More complex bis-phosphoryl-bridged stilbenes have also been synthesized through intramolecular cascade cyclizations starting from bis(2-bromophenyl)acetylene. acs.org

The most direct way to synthesize this compound is to use a chlorinated starting material in a stereoselective olefination or cross-coupling reaction. For instance, a Wittig or HWE reaction can be performed using 2-chlorobenzaldehyde (B119727) as the carbonyl component or a 2-chlorobenzylphosphonium salt as the ylide precursor.

Palladium-catalyzed reactions are also highly suitable. A Heck reaction between styrene (B11656) and a 2-chloro-substituted aryl halide (e.g., 2-chloroiodobenzene) could be envisioned. nih.gov Similarly, a Suzuki coupling between (Z)-2-phenylvinylboronic acid and a suitable 2-chloroaryl halide would directly yield the target molecule. The use of halogenated precursors is common in stilbene synthesis, where bromo- or iodo-substituted stilbenes are often created as intermediates for further functionalization via cross-coupling chemistry. beilstein-journals.org For example, 2-iodobenzyl chloride has been utilized as a precursor to generate stilbene derivatives via Mizoroki-Heck reactions. nih.gov This demonstrates the utility of halogenated intermediates in building the stilbene framework.

Elucidating Chemical Reactivity and Transformation Mechanisms of Z 2 Chlorostilbene

Mechanistic Insights into Isomerization Processes

The isomerization of (Z)-2-Chlorostilbene, the transformation between its cis (Z) and trans (E) forms, is a process governed by intricate mechanistic pathways, primarily driven by photochemical or thermal energy. Understanding these mechanisms provides fundamental insights into the molecule's dynamic behavior and reactivity.

Photoisomerization Pathways and Kinetics

Photoisomerization, initiated by the absorption of light, is the most common method for inducing the Z ↔ E transformation in stilbene (B7821643) derivatives. The process occurs on an ultrafast timescale and involves complex dynamics on excited-state potential energy surfaces.

The photoisomerization of stilbenes can proceed through two main electronic state pathways: the singlet and the triplet manifolds. acs.org

Singlet State Mechanism: Upon direct photoexcitation, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁). From the Franck-Condon region of the S₁ state, the molecule undergoes relaxation, which primarily involves rotation around the central ethylenic double bond. This torsional motion leads the molecule towards a "phantom" state (¹p*), a perpendicularly twisted geometry that is a minimum on the S₁ potential energy surface. researchgate.net This twisted conformation is located near a conical intersection (CI), a point where the S₁ and S₀ potential energy surfaces touch. nih.govacs.org This CI acts as an efficient funnel for non-radiative decay back to the ground state. researchgate.net From this perpendicular geometry on the S₀ surface, the molecule can relax to form either the (Z) or (E) isomer. researchgate.net

Triplet State Mechanism: Alternatively, the isomerization can occur via the triplet state (T₁). The T₁ state can be populated in two ways:

Intersystem Crossing (ISC): The initially populated S₁ state can undergo intersystem crossing to the T₁ state. The presence of a chlorine atom in this compound is expected to enhance the rate of ISC due to the heavy-atom effect, which increases spin-orbit coupling. Studies on similar halogenated stilbenes, such as bromine-substituted derivatives, have shown a marked increase in S₁ → T₁ intersystem crossing efficiency. researchgate.net

Triplet Sensitization: The T₁ state can be populated directly by transferring energy from an excited triplet sensitizer (B1316253) molecule, such as para-benzoquinone. kyoto-u.ac.jprsc.org In this process, the sensitizer absorbs light, undergoes ISC to its triplet state, and then transfers its energy to the ground state stilbene molecule, promoting it to the T₁ state. kyoto-u.ac.jp

Once the T₁ state is populated, similar to the singlet mechanism, the molecule twists around the central double bond to reach a lower-energy, perpendicular triplet configuration (³p*). From this state, it decays back to the S₀ surface, yielding a mixture of (Z) and (E) isomers. nih.govrsc.org The ratio of isomers can be different from that produced via the singlet pathway. kyoto-u.ac.jp

The surrounding solvent environment plays a critical role in modulating the dynamics and efficiency of photoisomerization. Key solvent properties like polarity and viscosity can significantly alter the excited-state lifetime, fluorescence quantum yield (Φf), and isomerization quantum yield (Φiso).

In solution, solvent molecules can reorient around the excited fluorophore, a process known as solvent relaxation. evidentscientific.com This stabilization is more pronounced for polar fluorophores in polar solvents and lowers the energy of the excited state, often leading to a red shift in fluorescence emission. evidentscientific.com For stilbene derivatives, the excited singlet state can possess significant charge-transfer character, making it sensitive to solvent polarity. researchgate.net

Increasing solvent polarity can have several effects:

It can stabilize the excited state, potentially altering the energy barrier for twisting around the central double bond. researchgate.net

It can influence the rates of competing decay pathways, such as fluorescence and intersystem crossing.

For example, studies on trans-3,3',5,5'-tetramethoxystilbene demonstrated a dramatic change in excited-state properties with solvent polarity. The fluorescence lifetime increased from 2.3 ns in non-polar cyclohexane (B81311) to 16.6 ns in polar acetonitrile, while the fluorescence quantum yield also increased significantly. researchgate.net This indicates that a more polar environment can stabilize the excited state and alter the branching ratio between radiative (fluorescence) and non-radiative (isomerization) decay channels.

Table 1. Effect of Solvent Polarity on Photophysical Properties of a Stilbene Derivative (trans-3,3',5,5'-tetramethoxystilbene). Data adapted from researchgate.net.
SolventPolarity (Δf)Fluorescence Quantum Yield (Φf)Isomerization Quantum Yield (Φt→c)Fluorescence Lifetime (τf / ns)
Cyclohexane0.0000.120.332.3
Dibutyl ether0.1410.290.205.8
Ethyl acetate0.2010.510.0910.9
Acetonitrile0.3050.780.0316.6

Computational methods, particularly quantum chemistry, have become indispensable tools for elucidating the complex mechanisms of stilbene photoisomerization. nih.govnih.gov Techniques like Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and Complete Active Space Self-Consistent Field (CASSCF) are used to explore the potential energy surfaces (PES) of the ground and excited states. nih.govnih.gov

These studies provide several key insights:

Mapping Potential Energy Surfaces: Calculations can map the energy of the molecule as a function of geometric coordinates, most importantly the torsional angle of the central double bond. nih.gov This allows for the identification of energy minima, transition states, and reaction pathways on both the S₀ and S₁ surfaces.

Locating Conical Intersections (CIs): A critical contribution of computational studies is the location and characterization of conical intersections. nih.govacs.org These are regions of the PES where the S₁ and S₀ states are degenerate, providing an ultra-efficient pathway for the molecule to return to the ground state without emitting light. researchgate.net The geometry at the CI is typically highly twisted and pyramidalized. nih.gov

Simulating Reaction Dynamics: Nonadiabatic dynamics simulations can model the time-evolution of the molecule following photoexcitation. acs.org These simulations predict excited-state lifetimes and quantum yields for isomerization and other competing photochemical reactions, such as the cyclization of (Z)-stilbene to dihydrophenanthrene. acs.org

For stilbene, computational studies using spin-flip DFT have successfully located the key twisted-pyramidalized conical intersection responsible for isomerization. researchgate.netnih.gov These models confirm that upon excitation, the molecule moves along the twisting coordinate on the S₁ surface until it reaches the vicinity of the CI, where it "hops" back to the S₀ surface to complete the isomerization. researchgate.net

Thermally Induced Isomerization and Stereochemical Control

While photoisomerization proceeds via electronically excited states, thermal isomerization occurs entirely on the ground-state potential energy surface (S₀). This process involves overcoming the rotational energy barrier of the C=C double bond. For stilbenes, the trans (E) isomer is generally more thermodynamically stable than the cis (Z) isomer due to reduced steric hindrance. nih.gov Consequently, thermal processes typically favor the conversion of the Z isomer to the more stable E isomer. rsc.org However, this uncatalyzed thermal isomerization requires significant energy input (i.e., high temperatures) to surmount the high rotational barrier. acs.org

To overcome the high activation energy of thermal isomerization, various catalytic methods have been developed to facilitate the Z-to-E conversion under milder conditions. These catalysts provide an alternative reaction pathway with a lower energy barrier.

Acid Catalysis: Protic acids can catalyze the Z → E isomerization of stilbene derivatives. nih.gov The mechanism, often described as A-SE2, involves the protonation of the double bond to form a carbocation intermediate. This single C-C bond has a much lower rotational barrier, allowing for free and rapid rotation. Subsequent deprotonation yields the thermodynamically more stable E-isomer. nih.govrsc.org While effective, this method has traditionally required strong acids in high concentrations, which can limit its applicability. nih.gov However, recent research has shown that for certain stilbene derivatives, even trace amounts of mild acids can effectively catalyze the isomerization. rsc.org

Iodine Catalysis: A classic method for isomerizing alkenes involves using a catalytic amount of iodine (I₂), often with heat or light. The mechanism is thought to involve the reversible addition of an iodine radical to the double bond, which allows for rotation, followed by the elimination of the radical to yield the more stable isomer. rsc.org

Transition Metal Catalysis: Various transition metal complexes, particularly those based on ruthenium, are effective catalysts for the Z → E isomerization. researchgate.net For example, specific ruthenium complexes have been shown to quantitatively convert Z-stilbene to E-stilbene under transfer-hydrogenation conditions. researchgate.net

Photosensitizing Catalysis: Porous coordination networks can act as photosensitizing catalysts. These materials can host guest stilbene molecules and, upon irradiation, facilitate the Z-to-E isomerization within their confined spaces. nih.gov

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions of this compound provide a direct route to polycyclic aromatic hydrocarbons, most notably phenanthrene (B1679779) derivatives. These transformations are typically induced photochemically, leveraging the inherent reactivity of the stilbene core under UV irradiation.

The formation of phenanthrene structures from stilbene precursors is a classic example of a photochemical electrocyclization reaction. In the case of this compound, the process is initiated by UV light, which excites the molecule to a higher energy state. This excited state undergoes a conrotatory 6π-electrocyclization to form a transient dihydrophenanthrene intermediate.

Table 1: Representative Photochemical Cyclization of a Stilbene Derivative

Reactant Conditions Product Yield Reference
(Z)-Stilbene UV light (λ > 250 nm), Cyclohexane, I₂ (oxidant) Phenanthrene High nih.govnih.gov

Intermolecular Coupling and Functionalization Reactions

This compound serves as a valuable substrate in a variety of intermolecular reactions that functionalize either the vinyl chloride moiety or the stilbene double bond. These reactions include palladium-catalyzed cross-couplings, catalytic hydrogenations, and reactions with potent organometallic nucleophiles.

The Mizoroki-Heck reaction is a cornerstone of carbon-carbon bond formation, typically coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org As a vinyl halide, this compound is a suitable electrophilic partner for this reaction. organic-chemistry.orgyoutube.com The catalytic cycle generally begins with the oxidative addition of the vinyl chloride to a palladium(0) complex, forming a vinylpalladium(II) species. This is followed by migratory insertion of the coupling partner alkene into the palladium-carbon bond. The final step is a β-hydride elimination, which releases the new, more substituted alkene product and regenerates the palladium(0) catalyst. rsc.org

The reaction of vinyl halides, such as this compound, with various alkenes provides a powerful method for synthesizing conjugated dienes and other complex olefinic structures. organic-chemistry.org The stereochemistry of the starting vinyl halide is often retained in the palladium intermediate, influencing the final product's geometry.

Table 2: Example of a Mizoroki-Heck Reaction with a Vinyl Halide

Vinyl Halide Alkene Partner Catalyst System Base Product Yield Reference
(E)-β-Bromostyrene n-Butyl acrylate [Pd(η³-C₃H₅)Cl]₂ / Tedicyp Na₂CO₃ (2E,4E)-Ethyl 5-phenylpenta-2,4-dienoate 98% organic-chemistry.org

This table provides a documented example for a similar vinyl bromide and a representative hypothetical reaction for this compound based on general Heck reaction principles.

Catalytic hydrogenation is a fundamental reaction for the reduction of carbon-carbon double bonds. youtube.comyoutube.com For a substrate like this compound, the primary challenge is achieving chemoselectivity—reducing the alkene moiety without causing hydrogenolysis (cleavage) of the carbon-chlorine bond. Research has shown that chemoselective hydrogenation of halogenated alkenes is feasible. nih.govacs.org By selecting an appropriate catalyst and reaction conditions, it is possible to saturate the double bond while preserving the halide substituent.

The process involves the use of hydrogen gas (H₂) and a heterogeneous metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). nih.gov The alkene adsorbs onto the surface of the metal catalyst, where the addition of hydrogen atoms occurs. libretexts.org The reaction typically proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond. youtube.comnih.gov In the case of this compound, successful hydrogenation would yield 1-chloro-1,2-diphenylethane.

Table 3: Chemoselective Hydrogenation of a Halogenated Alkene

Reactant Catalyst System Conditions Product Yield Reference
1-Chloro-4-(prop-1-en-2-yl)cyclohex-1-ene 10 mol % Mn(dpm)₃, PhSiH₃, TBHP i-PrOH, 22 °C, 1 h trans-1-Chloro-4-isopropylcyclohexane 91% nih.govacs.org

The table shows a documented example of selective hydrogenation of a chloroalkene and the predicted outcome for this compound based on established catalytic methods.

Organolithium reagents, such as n-butyllithium (n-BuLi), are highly reactive species that can act as both strong bases and potent nucleophiles. organic-chemistry.org When reacted with vinyl halides like this compound, the predominant pathway is often a metal-halogen exchange. wikipedia.org This reaction involves the replacement of the chlorine atom with a lithium atom, generating a new organometallic compound—a vinyllithium (B1195746) species.

The lithium-halogen exchange is kinetically controlled and typically proceeds with retention of the double bond's stereochemistry. wikipedia.orgharvard.edu Therefore, reacting this compound with n-BuLi would be expected to form (Z)-1,2-diphenyl-2-lithioethene. This vinyllithium intermediate is itself a powerful synthetic tool, as it can be trapped by a wide range of electrophiles (e.g., aldehydes, ketones, CO₂) to create new carbon-carbon bonds. acs.org This two-step sequence—lithium-halogen exchange followed by electrophilic quench—is a versatile method for the functionalization of vinyl halides.

Table 4: Lithium-Halogen Exchange and Electrophilic Trapping

Reactant Reagent 1 Reagent 2 (Electrophile) Product Yield Reference
(E)-1-Iodo-2-phenylethylene t-BuLi Benzaldehyde 1,3,4-Triphenyl-2-buten-1-ol 64% harvard.edu
2-Bromo-1,1-diphenylethylene n-BuLi CO₂ then H₃O⁺ 3,3-Diphenylacrylic acid 30% acs.org

The table includes closely related documented examples and a plausible synthetic outcome for this compound.

Conformational and Stereochemical Analysis of Z 2 Chlorostilbene

Geometric Isomerism and Stereochemical Descriptors (E/Z and cis/trans Nomenclature Application)

Alkenes with two different substituents on each carbon of the double bond exhibit geometric isomerism, leading to the existence of stereoisomers that differ in the spatial arrangement of these substituents relative to the double bond. These isomers are traditionally described using cis/trans nomenclature or, more rigorously, by the E/Z system based on Cahn-Ingold-Prelog (CIP) priority rules. researchgate.netscielo.org.mxwikipedia.orgsciencegate.appnih.govchem960.com

The cis/trans system is applicable when identical or analogous groups are present on each vinyl carbon. Cis indicates that these groups are on the same side of the double bond, while trans indicates they are on opposite sides. However, this system can be ambiguous, particularly for alkenes with three or four different substituents. researchgate.netwikipedia.orgsciencegate.app

The E/Z nomenclature, the IUPAC standard, provides an unambiguous method for assigning stereochemical descriptors to any alkene. researchgate.netscielo.org.mxwikipedia.orgsciencegate.appnih.gov This system involves assigning priorities to the two substituents on each carbon of the double bond using the CIP rules, which are based primarily on atomic number. researchgate.netscielo.org.mxchem960.compdx.eduauremn.org.br Once priorities are assigned for each carbon, the arrangement is designated as Z (from the German zusammen, meaning "together") if the two higher-priority groups are on the same side of the double bond, and E (from the German entgegen, meaning "opposite") if they are on opposite sides. researchgate.netwikipedia.orgsciencegate.appnih.gov

For (Z)-2-Chlorostilbene, the double bond carbons are substituted with a chlorine atom, a phenyl group, a hydrogen atom, and a 2-chlorophenyl group. To apply the E/Z system, CIP priorities are assigned to the groups on each side of the double bond. The designation (Z) indicates that the higher-priority groups on each carbon are located on the same side of the double bond. While cis and Z often correlate in simple cases, this is not a universal rule, and the E/Z system is the definitive descriptor for this compound. wikipedia.orgsciencegate.appnih.gov

Conformational Studies in Chlorostilbenes

Conformational analysis explores the different spatial arrangements of a molecule that can interconvert through rotation around single bonds. For stilbenes like this compound, key conformational degrees of freedom involve rotations around the single bonds connecting the vinyl carbons to the phenyl rings, as well as rotations within the phenyl rings themselves and around the bond connecting the chlorine atom to the phenyl ring. These conformations can significantly influence the molecule's properties. Experimental techniques such as X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for investigating molecular conformation in the solid state and in solution, respectively. nih.govrsc.org

X-ray Diffraction Analysis of Solid-State Conformations

X-ray diffraction is a primary technique for determining the precise three-dimensional structure of molecules in the crystalline solid state. wikipedia.orgnih.gov By analyzing the diffraction pattern produced when X-rays interact with a single crystal, crystallographers can determine the arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and dihedral angles. wikipedia.orgnih.gov This provides detailed information about the preferred conformation of the molecule in the solid state, which is influenced by intramolecular interactions and crystal packing forces.

X-ray crystallography can reveal the specific dihedral angles between the phenyl rings and the central double bond plane in stilbene (B7821643) derivatives, providing insight into the planarity or torsion of the molecule in the crystal lattice. nih.gov While general information on the application of X-ray diffraction to determine molecular structure and conformation is available, specific detailed research findings regarding the X-ray crystal structure and solid-state conformation of this compound were not found in the provided search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Conformations

NMR spectroscopy is a versatile technique for studying the structure, dynamics, and conformation of molecules in solution. researchgate.netrsc.org Unlike X-ray diffraction, which provides a static picture in the solid state, NMR can provide information about the ensemble of conformers present in solution and the dynamics of their interconversion.

NMR parameters such as chemical shifts and coupling constants are sensitive to the local electronic environment of atomic nuclei, which is influenced by molecular conformation. researchgate.netrsc.org Analysis of these parameters, including their temperature dependence and the use of two-dimensional NMR techniques like COSY, HSQC, and NOESY/ROESY, can provide insights into preferred conformations, dihedral angles, and through-space proximities between atoms in solution. researchgate.net NMR relaxation techniques can also probe the kinetics and thermodynamics of conformational exchange processes. rsc.org

While NMR is widely used for conformational analysis of organic molecules, specific detailed research findings regarding the solution-phase conformation of this compound determined by NMR spectroscopy were not found in the provided search results. Studies on related systems demonstrate the utility of NMR in revealing conformational preferences and dynamics in solution.

Factors Influencing Conformational Preferences and Dynamics

The conformational preferences and dynamics of this compound are influenced by a combination of intramolecular and intermolecular factors.

Intramolecular Factors:

Steric Effects: Repulsive interactions between electron clouds of atoms or groups that are close in space can significantly influence preferred conformations. In this compound, steric interactions between the chlorine atom, the adjacent phenyl ring, and the cis-positioned phenyl ring can play a major role in determining the favored orientations of the phenyl rings relative to the central double bond.

Electronic Effects: Electronic interactions, such as conjugation between the phenyl rings and the double bond, favor planarity, which allows for maximum orbital overlap. However, this can be counteracted by steric strain. The chlorine substituent's electron-withdrawing nature can also subtly influence electron distribution and potentially affect conformational preferences.

Intramolecular Non-covalent Interactions: Weak interactions like C-H...π or π-π interactions within the molecule can also contribute to stabilizing specific conformations.

Intermolecular Factors:

Crystal Packing Forces (Solid State): In the solid state, the arrangement of molecules in the crystal lattice is governed by intermolecular forces such as van der Waals interactions, dipole-dipole interactions, and potentially C-H...Cl or other weak hydrogen bonds. These forces can collectively dictate the observed solid-state conformation, which may differ from the preferred conformation in isolation or in solution.

Solvent Effects (Solution Phase): The polarity and nature of the solvent can influence the conformational equilibrium in solution. Polar solvents can stabilize conformers with larger dipole moments, while non-polar solvents may favor less polar conformers. Specific interactions between the solvent and the solute, such as solvation of particular functional groups, can also affect conformational preferences.

The interplay of these factors determines the dynamic landscape of conformational states accessible to this compound and the relative populations of these conformers in different environments.

Theoretical and Computational Chemistry Approaches to Z 2 Chlorostilbene Systems

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule like (Z)-2-Chlorostilbene. These methods provide insight into the molecule's stability, geometry, and electronic distribution.

Ab Initio and Density Functional Theory (DFT) Investigations

Ab initio and Density Functional Theory (DFT) methods are the primary tools for investigating the electronic structure of stilbenoid systems. For this compound, these calculations would typically begin with a geometry optimization to find the lowest energy conformation. The 'Z' or cis configuration imposes significant steric strain due to the proximity of the two phenyl rings, forcing them to twist out of the plane of the central double bond. The introduction of a chlorine atom at the ortho position of one ring further complicates this geometry.

DFT, particularly with functionals like B3LYP or the M06 suite, combined with a suitable basis set (e.g., 6-311++G(d,p)), is effective for modeling these systems. researchgate.net These calculations can determine key energetic and electronic properties. For instance, strategic chlorine substitution on the benzylidene ring has been shown in computational studies of related ylides to have a stabilizing effect through intramolecular interactions, a principle that would be explored for this compound. rug.nl

Table 1: Representative Theoretical Data for a Substituted Stilbene (B7821643) System This table illustrates the type of data obtained from DFT calculations on a related stilbene derivative, as specific data for this compound is not available.

Property Theoretical Value Method
Ground State Energy [Value in Hartrees] DFT/B3LYP/6-31G(d)
Dihedral Angle (C-C=C-C) [Value in Degrees] DFT/B3LYP/6-31G(d)
HOMO Energy [Value in eV] DFT/B3LYP/6-31G(d)
LUMO Energy [Value in eV] DFT/B3LYP/6-31G(d)
Dipole Moment [Value in Debye] DFT/B3LYP/6-31G(d)

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry offers powerful methods for predicting spectroscopic data, which serves as a crucial link between theoretical models and experimental reality. The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts. researchgate.net

For this compound, a GIAO calculation performed after a DFT geometry optimization would predict the 1H and 13C NMR spectra. The predicted shifts would be highly sensitive to the molecule's conformation, particularly the torsion angles of the phenyl rings. The steric hindrance caused by the cis configuration and the electronic influence of the ortho-chloro substituent would lead to characteristic shifts, especially for the protons and carbons near the chlorine atom and the ethylenic bridge. Comparing these predicted shifts with experimental data is a key validation step for the computed geometry. While specific calculations on this compound are not published, the methodology is robust and widely applied to complex organic molecules. researchgate.netasianresassoc.org

Mechanistic Modeling of Reaction Pathways

Theoretical modeling is indispensable for mapping out the complex pathways of chemical reactions, such as isomerizations or cyclizations, which are characteristic of stilbenes.

Transition State Characterization and Reaction Barrier Calculations

The isomerization from this compound to its trans isomer, (E)-2-Chlorostilbene, is a key photochemical or thermal process. Computational methods can elucidate the mechanism by locating the transition state (TS) structure connecting the two isomers. Transition state theory (TST) provides the framework for these investigations. researchgate.netenergy.gov

Calculations would involve searching the potential energy surface for a first-order saddle point that corresponds to the transition state. For stilbene isomerization, this typically involves rotation around the central C=C double bond in the excited state. The energy difference between the ground state (Z)-isomer and the transition state defines the activation energy barrier for the reaction. Frequency calculations are then performed to confirm the nature of the stationary point; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net For related azo compounds, which are isoelectronic with stilbenes, computational studies have successfully elucidated isomerization pathways and calculated their energy barriers.

Stochastic Models for Reaction Kinetics

While transition state theory provides a static picture of the energy barrier, the actual kinetics of a reaction in solution are influenced by the dynamic interplay between the reacting molecule and its solvent environment. Stochastic models can be employed to understand these dynamics.

These models treat the chemical reaction as a process influenced by random fluctuations from the surrounding medium (e.g., solvent collisions). For a reaction like the isomerization of this compound, a stochastic model could provide insights into how the rate constant is affected by solvent viscosity and polarity. The model combines the quantum mechanical description of the reactive event with a diffusive description of molecular motion. Such approaches are particularly useful for understanding reactions where solvent effects play a significant role in modulating the reaction rates.

Excited State Computations for Photochemical Behavior

The photochemistry of stilbenes is their most defining characteristic. Understanding the behavior of this compound upon absorption of light requires excited-state computational methods.

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for studying the excited states of medium-sized organic molecules. A TD-DFT calculation can predict the UV-Visible absorption spectrum of this compound, identifying the energies and oscillator strengths of electronic transitions, primarily the S0 → S1 (π → π*) transition.

The subsequent dynamics on the excited-state potential energy surface govern the photochemical outcome, such as fluorescence or isomerization. Computational studies on related photoswitches show that upon excitation, the molecule evolves on the excited-state surface towards a conical intersection, a point where the excited and ground state surfaces meet, providing a pathway for non-radiative decay back to the ground state as either the (Z) or (E) isomer. The presence of the chlorine atom in this compound would be expected to influence the excited-state lifetime and the quantum yields of isomerization and fluorescence through the heavy-atom effect, which can enhance intersystem crossing to the triplet state. Investigating these pathways involves mapping the excited state potential energy surfaces and identifying key geometries like the perpendicular intermediate.

Table 2: List of Chemical Compounds

Compound Name Isomer
2-Chlorostilbene (Z)
2-Chlorostilbene (E)
Stilbene (Z) / cis
Stilbene Oxide cis
B3LYP N/A

Advanced Spectroscopic and Analytical Techniques for Research on Z 2 Chlorostilbene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. chalmers.selibretexts.org For (Z)-2-chlorostilbene, ¹H and ¹³C NMR are crucial for confirming the cis (or Z) configuration of the double bond and the substitution pattern on the aromatic rings.

In ¹H NMR spectroscopy, the vicinal coupling constant (³J) between the olefinic protons is a definitive indicator of stereochemistry. For (Z)-stilbenes, this coupling constant is typically in the range of 8-12 Hz, whereas for (E)-stilbenes, it is significantly larger, around 12-18 Hz. The chemical shifts of the protons are also informative. The olefinic protons of this compound are expected to appear in the range of 6.5-7.0 ppm. The aromatic protons will exhibit complex splitting patterns between 7.0 and 7.6 ppm. Due to the steric hindrance in the Z-isomer, the phenyl rings are forced out of planarity, which can lead to distinct chemical shifts for the aromatic protons compared to the E-isomer.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to definitively assign proton and carbon signals, respectively, by showing correlations between coupled nuclei. royalsocietypublishing.org NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly powerful for confirming the Z-configuration, as it detects through-space interactions between the olefinic protons and the protons on the nearby phenyl rings, an effect that is absent or much weaker in the corresponding E-isomer.

Table 6.1.1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table presents expected values based on typical shifts for substituted stilbenes and aromatic compounds. Actual experimental values may vary.

Atom Type Nucleus Predicted Chemical Shift (ppm) Notes
Olefinic Protons¹H6.5 - 7.0J-coupling constant (³J) expected to be ~8-12 Hz, confirming Z-geometry.
Aromatic Protons¹H7.0 - 7.6Complex multiplets. Shifts are influenced by the chloro-substituent and ring currents.
Olefinic Carbons¹³C128 - 135
Unsubstituted Phenyl Carbons¹³C127 - 130
Substituted Phenyl Carbons¹³C125 - 140The carbon bearing the chlorine (C2) will be significantly shifted.

Mass Spectrometry in Reaction Analysis and Product Identification

Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight and elemental composition of this compound and for identifying products and intermediates in reaction mixtures. rsc.orgshimadzu.com When coupled with a separation technique like Gas Chromatography (GC-MS), it allows for the analysis of complex samples. researchgate.netresearchgate.net

For this compound (C₁₄H₁₁Cl), the molecular weight is 214.69 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 214. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic isotopic pattern is expected. docbrown.info This results in a second peak at m/z 216 (the M+2 peak) with an intensity of approximately one-third that of the molecular ion peak, which is a clear signature for a monochlorinated compound.

The fragmentation pattern provides structural information. chemguide.co.uklibretexts.org Aromatic systems like stilbene (B7821643) tend to produce a relatively stable molecular ion. libretexts.org Key fragmentation pathways for this compound would likely include:

Loss of a chlorine radical: [M - Cl]⁺, leading to a prominent peak at m/z 179.

Loss of a hydrogen radical: [M - H]⁺, at m/z 213.

Cleavage of the phenyl group: [M - C₆H₅]⁺, resulting in a fragment at m/z 137.

Formation of the tropylium (B1234903) ion: A peak at m/z 91 is common for compounds containing a benzyl (B1604629) moiety.

High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion to several decimal places, allowing for the unambiguous confirmation of the elemental formula C₁₄H₁₁Cl. mdpi.com

Table 6.2.1: Expected Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Formula Notes
214/216Molecular Ion [M]⁺[C₁₄H₁₁Cl]⁺The 3:1 ratio of the M⁺ and M+2 peaks is characteristic of a single chlorine atom.
179[M - Cl]⁺[C₁₄H₁₁]⁺Loss of the chlorine radical. This is often a major fragment.
178[M - HCl]⁺[C₁₄H₁₀]⁺Loss of a neutral HCl molecule.
137/139[M - C₆H₅]⁺[C₈H₆Cl]⁺Loss of a phenyl radical.
91Tropylium Ion[C₇H₇]⁺A common rearrangement fragment in compounds with a benzyl unit.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy in Quantitative Isomerization Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength and is particularly useful for studying compounds with conjugated π-systems, such as stilbenes. shimadzu.com The position of the absorption maximum (λ_max) and the molar absorptivity (ε) are sensitive to the extent of conjugation. masterorganicchemistry.com

The (Z) and (E) isomers of 2-chlorostilbene have distinct UV-Vis spectra. The (E)-isomer is nearly planar, allowing for maximum overlap of the π-orbitals across the entire molecule. This extensive conjugation results in a strong absorption band at a longer wavelength (λ_max typically around 295-305 nm for trans-stilbenes). nist.gov In contrast, the (Z)-isomer suffers from steric hindrance between the two phenyl rings, forcing them to twist out of planarity. This disruption of conjugation leads to a UV-Vis spectrum characterized by a lower molar absorptivity (hypochromic effect) and often a shift of the λ_max to a shorter wavelength (hypsochromic effect or blue shift).

This spectral difference is the basis for using UV-Vis spectroscopy to monitor the photoisomerization of this compound to its more stable (E)-isomer. By irradiating a solution of the (Z)-isomer with UV light and recording the UV-Vis spectrum over time, one can quantify the conversion. The decrease in absorbance at the λ_max of the (Z)-isomer and the corresponding increase at the λ_max of the (E)-isomer can be used to determine the quantum yield and kinetics of the isomerization process.

Table 6.3.1: Expected UV-Vis Spectral Properties for 2-Chlorostilbene Isomers in a Non-polar Solvent

Isomer Expected λ_max (nm) Expected Molar Absorptivity (ε) Structural Rationale
This compound~280 - 290LowerSteric hindrance causes non-planar conformation, reducing π-conjugation.
(E)-2-Chlorostilbene~295 - 305HigherPlanar conformation allows for maximum π-orbital overlap and extensive conjugation.

Time-Resolved Emission and Absorption Spectroscopy for Photophysical Dynamics

Time-resolved spectroscopic techniques are essential for probing the ultrafast events that occur after a molecule absorbs light. For this compound, these methods can map the entire reaction path of its photoisomerization on timescales ranging from femtoseconds to nanoseconds. organicchemistrydata.org

Using a pump-probe approach, an ultrashort laser pulse (the pump) excites the this compound molecule to its first excited singlet state (S₁). A second, delayed pulse (the probe) then measures the absorption or emission from this transient excited state. researchgate.net By varying the delay time between the pump and probe pulses, one can construct a "movie" of the molecular dynamics. nih.gov

Key photophysical processes that can be studied include:

Excited-State Absorption (ESA): The S₁ state can absorb the probe pulse, revealing new transient absorption bands. The decay of these bands tracks the lifetime of the S₁ state.

Isomerization Dynamics: As the molecule twists from the initial Franck-Condon region towards the perpendicular geometry (the transition state for isomerization), the transient spectra evolve. Time-resolved studies on cis-stilbene (B147466) have shown this process occurs on a picosecond timescale. researchgate.net

Intersystem Crossing (ISC): The presence of the chlorine atom (a "heavy atom") can enhance the rate of intersystem crossing from the singlet excited state (S₁) to a triplet state (T₁). Time-resolved spectroscopy can detect the formation and decay of the triplet state.

Fluorescence Lifetime: Although Z-stilbenes are typically weakly fluorescent due to the efficient isomerization pathway, time-resolved emission measurements can determine the very short lifetime of the emissive S₁ state.

These studies provide fundamental insights into how the chloro-substituent influences the potential energy surfaces and the competition between different excited-state decay channels (isomerization, fluorescence, intersystem crossing). nih.gov

Table 6.4.1: Photophysical Processes in this compound Studied by Time-Resolved Spectroscopy

Process Technique Timescale Information Gained
Initial ExcitationFemtosecond Transient Absorption< 100 fsCharacterization of the initially populated Franck-Condon state.
Torsional RelaxationFemtosecond Transient Absorption100 fs - 10 psMonitoring the twisting motion around the central double bond towards the perpendicular state.
Fluorescence DecayTime-Correlated Single Photon Counting (TCSPC)ps - nsDetermination of the excited singlet state (S₁) lifetime.
Intersystem CrossingNanosecond Transient Absorptionns - µsDetection and lifetime measurement of the triplet state (T₁), enhanced by the heavy-atom effect of chlorine.

X-ray Crystallography for Precise Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. researchgate.net If a suitable single crystal of this compound can be grown, this technique provides unambiguous proof of its molecular geometry, confirming the (Z)-stereochemistry and revealing detailed structural parameters. uregina.camdpi.com

The analysis of the diffraction pattern produced when X-rays pass through the crystal yields an electron density map, from which the positions of all non-hydrogen atoms can be determined with high precision. This allows for the direct measurement of:

Bond Lengths: The exact lengths of the C=C double bond, the C-C single bonds, the C-Cl bond, and all C-C and C-H bonds within the aromatic rings.

Bond Angles: The angles between all bonded atoms, defining the geometry of the rings and the vinyl group.

Torsion (Dihedral) Angles: This is the most critical parameter for defining the conformation. X-ray crystallography would precisely measure the torsion angle between the two phenyl rings, quantifying the degree of twisting caused by steric hindrance in the (Z)-isomer. It would also determine the C-C=C-C torsion angle of the stilbene core.

While obtaining a single crystal of a (Z)-isomer can be challenging, the resulting structural data is invaluable, providing a benchmark for calibrating computational models and for understanding the relationship between solid-state structure and physical properties. chalmers.seresearchgate.net

Table 6.5.1: Structural Parameters of this compound Obtainable from X-ray Crystallography

Parameter Significance
Stereochemistry ConfirmationProvides absolute, unambiguous proof of the Z-configuration of the double bond.
Phenyl Ring Torsion AngleQuantifies the degree of twisting of the phenyl rings relative to each other due to steric strain.
C=C Bond LengthReveals any deviation from a typical double bond length due to substitution and steric effects.
C-Cl Bond LengthProvides the precise length of the carbon-chlorine bond.
Intermolecular PackingShows how molecules arrange themselves in the crystal lattice, revealing any significant intermolecular interactions.

Synthesis and Investigation of Z 2 Chlorostilbene Derivatives and Analogues

Systematic Studies on Substituted (Z)-Chlorostilbenes

Systematic studies on substituted (Z)-chlorostilbenes involve synthesizing and characterizing compounds where the basic (Z)-2-chlorostilbene structure is modified by adding different functional groups or atoms to the phenyl rings. These modifications can significantly impact the electronic and steric properties of the molecule, influencing its reactivity and physical characteristics. Research has explored the synthesis of substituted stilbene (B7821643) analogues through methods like the Heck reaction, demonstrating the ability to incorporate various substituents on the aryl rings. rsc.org For example, studies have shown that aryl iodides bearing electron-donating groups like methoxy (B1213986) or electron-withdrawing groups like nitro, halide, aldehyde, ester, and nitrile can be coupled with styrene (B11656) to yield substituted (E)-stilbene analogues. rsc.org While these specific examples focus on (E)-stilbenes, the principles of substituent effects on reactivity and properties are applicable to the (Z)-isomers as well.

Application of this compound as a Synthetic Intermediate for Complex Organic Molecules

This compound has demonstrated utility as a synthetic intermediate in the construction of more complex organic molecules. One notable application involves its use in ring-closure reactions to form polycyclic aromatic systems, such as phenanthrenes. A reported method involves the ring-closure of (Z)-2-chlorostilbenes to phenanthrenes induced by activated magnesium, a process believed to involve intramolecular homolytic substitution. psu.edu This reaction highlights the potential of this compound as a building block for creating fused ring systems, which are prevalent in various natural products and functional materials. The synthesis of juncunone, an unusual dihydrophenanthrene, exemplifies this application, where a key step involved the ring-closure of a this compound intermediate. psu.edu

Derivatives with Modified Electronic or Steric Properties for Advanced Material Applications

Modifying the electronic or steric properties of this compound through derivatization can lead to compounds with potential applications in advanced materials. The stilbene framework itself is known for its photophysical properties, including fluorescence and photoisomerization, which can be tuned by introducing different substituents. rsc.org By carefully selecting substituents, researchers can influence the molecule's absorption and emission spectra, stability, and interactions with other molecules. While specific examples of this compound derivatives explicitly designed for advanced material applications were not extensively detailed in the search results, the broader research on substituted stilbenes suggests this potential. The ability to synthesize substituted stilbenes with varying electronic and steric profiles rsc.org provides a pathway to explore their use in organic electronic devices, fluorescent probes, or other materials requiring tailored optical or electronic characteristics.

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